N-[2-(4-cyclohexylphenyl)ethyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide
Description
N-[2-(4-cyclohexylphenyl)ethyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure with a cyclohexylphenyl group, a triazole ring, and a pyrrolidine carboxamide moiety, making it a versatile molecule for diverse chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenyl)ethyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c27-21(25-13-11-20(14-25)26-16-22-15-24-26)23-12-10-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h6-9,15-16,18,20H,1-5,10-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGQODRJBPCRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCNC(=O)N3CCC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexylphenyl Ethyl Intermediate: This step involves the alkylation of 4-cyclohexylphenyl with an appropriate ethylating agent under basic conditions.
Introduction of the Triazole Ring: The intermediate is then reacted with 1,2,4-triazole in the presence of a suitable catalyst, often a transition metal catalyst like palladium, to form the triazole ring.
Formation of the Pyrrolidine Carboxamide: The final step involves the reaction of the triazole intermediate with a pyrrolidine carboxylic acid derivative under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for cost-effectiveness and efficiency. This often involves:
Continuous Flow Chemistry: To enhance reaction rates and yields.
Catalyst Recycling: To reduce costs associated with expensive catalysts.
Green Chemistry Principles: To minimize environmental impact, such as using less hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide moiety.
Substitution: The aromatic ring in the cyclohexylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitrating agents under acidic conditions.
Major Products
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Reduced triazole derivatives or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole ring, which can mimic biological substrates.
Receptor Binding: May interact with specific receptors in biological systems, making it a candidate for drug development.
Medicine
Antifungal Agents:
Anti-inflammatory: Potential use in developing anti-inflammatory drugs due to its structural similarity to known anti-inflammatory agents.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The cyclohexylphenyl group provides hydrophobic interactions, enhancing binding affinity to receptors or enzymes. The pyrrolidine carboxamide moiety can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing antifungal agent.
Ketoconazole: A triazole derivative used as an antifungal medication.
Itraconazole: A triazole antifungal agent with a similar mechanism of action.
Uniqueness
N-[2-(4-cyclohexylphenyl)ethyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of a cyclohexylphenyl group, a triazole ring, and a pyrrolidine carboxamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
